4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a 2,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the 2,5-Dimethylphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Introduction of the Benzaldehyde Moiety: This can be done through nucleophilic substitution reactions where the oxadiazole intermediate reacts with a benzaldehyde derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products
Oxidation: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biochemical pathways.
Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Shares the benzaldehyde moiety but lacks the oxadiazole ring and dimethylphenyl group.
2,5-Dimethylbenzaldehyde: Contains the dimethylphenyl group but lacks the oxadiazole ring and methoxy linkage.
Uniqueness
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[[3-(2,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H16N2O3/c1-12-3-4-13(2)16(9-12)18-19-17(23-20-18)11-22-15-7-5-14(10-21)6-8-15/h3-10H,11H2,1-2H3 |
InChI Key |
XBDJFGATKICZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=N2)COC3=CC=C(C=C3)C=O |
Origin of Product |
United States |
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